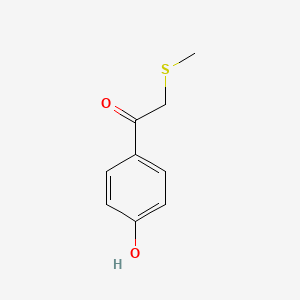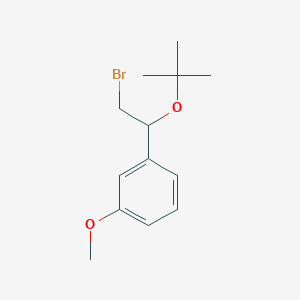
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(1-(tert-butoxy)ethyl)-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, methoxide, or thiolate ions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide, sodium methoxide, or sodium thiolate in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in non-polar solvents.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-3-methoxybenzene.
Elimination Reactions: Alkenes such as 1-(tert-butoxy)ethyl-3-methoxybenzene.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the methoxy group.
Applications De Recherche Scientifique
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-3-methoxybenzene: Lacks the tert-butoxy group, making it less sterically hindered.
1-(2-Bromo-1-(tert-butoxy)ethyl)benzene: Lacks the methoxy group, affecting its reactivity and solubility.
1-(2-Chloro-1-(tert-butoxy)ethyl)-3-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-methoxybenzene is unique due to the presence of both the tert-butoxy and methoxy groups, which influence its chemical behavior and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.
Propriétés
Formule moléculaire |
C13H19BrO2 |
|---|---|
Poids moléculaire |
287.19 g/mol |
Nom IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-13(2,3)16-12(9-14)10-6-5-7-11(8-10)15-4/h5-8,12H,9H2,1-4H3 |
Clé InChI |
DLYKGMFWPAIWBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
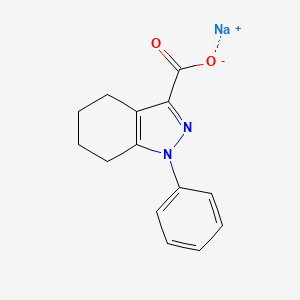
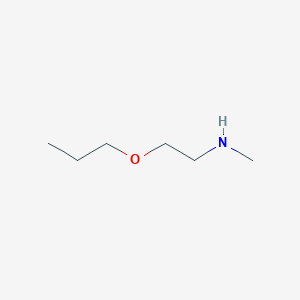
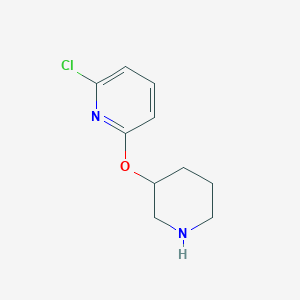
![9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13485993.png)
![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
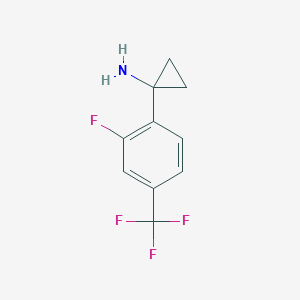

![(4~{Z})-6,7-bis(chloranyl)-4-[[(4-methylphenyl)amino]methylidene]-8-oxidanyl-1,2-dihydrodibenzofuran-3-one](/img/structure/B13486016.png)
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)
![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

